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Compound of Interest

Compound Name: 4-Fluorophenyl isothiocyanate

Cat. No.: B075342 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Fluorophenyl isothiocyanate (FPITC), a key building block in the synthesis of various

biologically active compounds. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental

protocols for acquiring such spectra.

Spectroscopic Data Summary
The spectroscopic data for 4-Fluorophenyl isothiocyanate is crucial for its identification and

characterization in research and development settings. A summary of the available data is

presented in the tables below.

NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the

structure of organic molecules. The ¹H, ¹³C, and ¹⁹F NMR data for 4-Fluorophenyl
isothiocyanate provide characteristic signals for its aromatic and isothiocyanate moieties.

Table 1: ¹H NMR Data for 4-Fluorophenyl isothiocyanate
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~7.1-7.3 Multiplet Aromatic Protons

Note: Specific chemical shifts and coupling constants can vary slightly depending on the

solvent and spectrometer frequency. The ¹H NMR spectrum is typically recorded in deuterated

chloroform (CDCl₃)[1].

Table 2: ¹³C NMR Data for 4-Fluorophenyl isothiocyanate

Chemical Shift (δ) ppm Assignment

Aromatic carbons
Aromatic carbons typically resonate in the range

of 115-165 ppm.

Isothiocyanate carbon (-NCS)
The isothiocyanate carbon signal is often broad

and may be difficult to observe[2].

Note: The exact chemical shifts for the aromatic carbons are not readily available in the public

domain but can be predicted using computational methods or determined experimentally.

Table 3: ¹⁹F NMR Data for 4-Fluorophenyl isothiocyanate

Chemical Shift (δ) ppm Multiplicity Coupling Constants (J) Hz

~ -110 to -120 Multiplet

Note: The chemical shift of fluorine in aromatic compounds is sensitive to the electronic

environment. The provided range is typical for a fluorine atom attached to a benzene ring[3][4].

Specific data for 4-Fluorophenyl isothiocyanate is not widely reported.

Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The

IR spectrum of 4-Fluorophenyl isothiocyanate shows characteristic absorption bands for the

isothiocyanate group and the fluorinated aromatic ring.
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Table 4: Key IR Absorption Bands for 4-Fluorophenyl isothiocyanate

Wavenumber (cm⁻¹) Intensity Assignment

~2100-2270 Strong, Broad
Asymmetric stretch of the -

N=C=S group

~1600 Medium
C=C stretching in the aromatic

ring

~1500 Medium
C=C stretching in the aromatic

ring

~1230 Strong C-F stretching

~830 Strong
C-H out-of-plane bending for a

1,4-disubstituted benzene ring

Note: The spectrum can be obtained for the neat solid or as a vapor[5][6][7].

Mass Spectrometry (MS) Data
Mass spectrometry (MS) provides information about the molecular weight and fragmentation

pattern of a molecule. The electron ionization (EI) mass spectrum of 4-Fluorophenyl
isothiocyanate would be expected to show the molecular ion peak and characteristic fragment

ions.

Table 5: Expected Mass Spectrometry Data for 4-Fluorophenyl isothiocyanate

m/z Interpretation

153 Molecular ion [M]⁺

121 [M - S]⁺

95 [M - NCS]⁺

75 [C₆H₄F]⁺

Note: The fragmentation pattern can provide valuable structural information[8][9][10].
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Experimental Protocols
The following sections outline generalized experimental protocols for acquiring the

spectroscopic data presented above. Specific parameters may need to be optimized based on

the available instrumentation.

NMR Spectroscopy
2.1.1. Sample Preparation A small amount of 4-Fluorophenyl isothiocyanate (typically 5-10

mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a

standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for ¹H

and ¹³C NMR. For ¹⁹F NMR, an external or internal reference standard such as CFCl₃ or

trifluorotoluene may be used.

2.1.2. Data Acquisition NMR spectra are recorded on a Fourier Transform NMR spectrometer.

¹H NMR: A standard one-pulse sequence is typically used. Key parameters include a

spectral width of approximately 15 ppm, a sufficient number of scans to obtain a good signal-

to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the

spectrum. A wider spectral width (e.g., 250 ppm) is necessary. Due to the low natural

abundance of ¹³C, a larger number of scans and a longer acquisition time are generally

required.

¹⁹F NMR: A one-pulse sequence is used. The spectral width will depend on the chemical shift

range of the fluorine nucleus, which can be broad. Proton decoupling may be applied to

simplify the spectrum.

Infrared (IR) Spectroscopy
2.2.1. Sample Preparation (Solid Sample) As 4-Fluorophenyl isothiocyanate is a solid at

room temperature, several methods can be used for sample preparation:

KBr Pellet: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium

bromide (KBr) (100-200 mg) and pressed into a thin, transparent pellet.
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Nujol Mull: The sample is ground with a few drops of Nujol (mineral oil) to form a paste,

which is then spread between two salt plates (e.g., NaCl or KBr).

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on

the ATR crystal.

2.2.2. Data Acquisition The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the empty sample compartment (or the salt

plates/ATR crystal) is recorded first and automatically subtracted from the sample spectrum.

The spectrum is typically scanned over the mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry (GC-MS)
2.3.1. Sample Preparation A dilute solution of 4-Fluorophenyl isothiocyanate is prepared in a

volatile organic solvent (e.g., dichloromethane or ethyl acetate).

2.3.2. Data Acquisition Gas Chromatography-Mass Spectrometry (GC-MS) is a common

technique for the analysis of volatile and semi-volatile compounds.

Gas Chromatography (GC): A small volume of the sample solution is injected into the GC,

where it is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or similar).

The oven temperature is programmed to ramp from a low initial temperature to a higher final

temperature to ensure good separation of components.

Mass Spectrometry (MS): As the separated components elute from the GC column, they

enter the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded

with high-energy electrons, causing ionization and fragmentation. The mass analyzer

separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector

records their abundance.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of a chemical compound like 4-Fluorophenyl isothiocyanate.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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